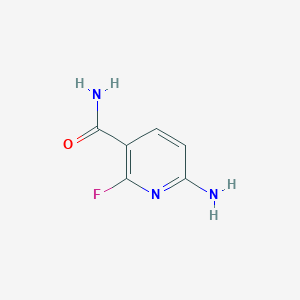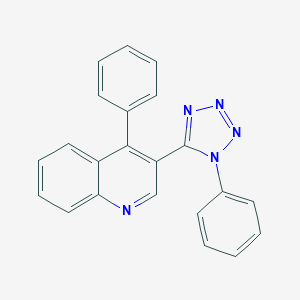
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a quinoline and tetrazole ring in its structure. This compound is synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.
Mechanism of Action
The mechanism of action of Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and proteins. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Furthermore, it has been shown to inhibit the growth of various microorganisms, including bacteria and fungi.
Advantages and Limitations for Lab Experiments
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- has several advantages and limitations for lab experiments. One advantage is its potential as a photosensitizer in photodynamic therapy, which can be used to treat various diseases, including cancer. Another advantage is its potential as an anti-inflammatory agent, which can be used to reduce inflammation in various diseases. However, one limitation is its potential toxicity, which needs to be carefully considered when using this compound in lab experiments.
Future Directions
There are several future directions for the study of Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)-. One direction is the further study of its anti-cancer properties and its potential as a chemotherapeutic agent. Another direction is the study of its potential as an anti-inflammatory agent in various diseases, including arthritis and inflammatory bowel disease. Additionally, further studies can be conducted to investigate its potential as an antimicrobial agent against drug-resistant microorganisms. Finally, more research is needed to explore its potential as a photosensitizer in photodynamic therapy.
Conclusion:
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- is a heterocyclic compound that has potential applications in various fields of scientific research. It can be synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively. Although further research is needed, this compound has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and inhibiting the growth of various microorganisms.
Synthesis Methods
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- can be synthesized using various methods. One of the commonly used methods involves the reaction of 4-phenylquinoline-3-carboxylic acid with sodium azide and triphenylphosphine in DMF at 100°C. The resulting product is purified using column chromatography. Another method involves the reaction of 4-phenylquinoline-3-carboxaldehyde with phenylhydrazine and sodium azide in ethanol. The product is then purified using recrystallization.
Scientific Research Applications
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation. Additionally, it has been studied for its antimicrobial properties and has shown activity against various microorganisms, including bacteria and fungi. Furthermore, it has been studied for its potential as a photosensitizer in photodynamic therapy.
properties
CAS RN |
161464-70-6 |
|---|---|
Molecular Formula |
C22H15N5 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-phenyl-3-(1-phenyltetrazol-5-yl)quinoline |
InChI |
InChI=1S/C22H15N5/c1-3-9-16(10-4-1)21-18-13-7-8-14-20(18)23-15-19(21)22-24-25-26-27(22)17-11-5-2-6-12-17/h1-15H |
InChI Key |
KVXXQLBODLNMBC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=NC3=CC=CC=C32)C4=NN=NN4C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NC3=CC=CC=C32)C4=NN=NN4C5=CC=CC=C5 |
synonyms |
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI)](/img/structure/B67008.png)
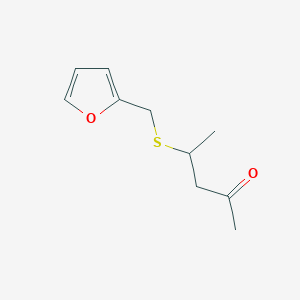
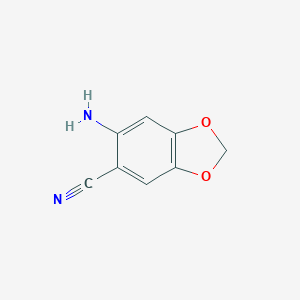
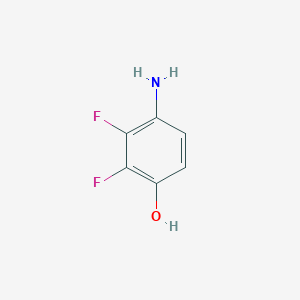
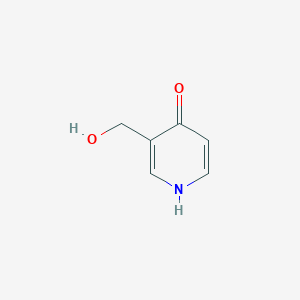
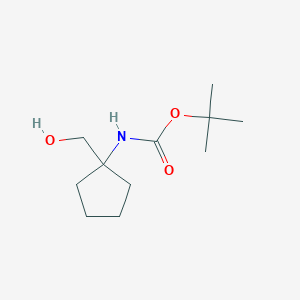
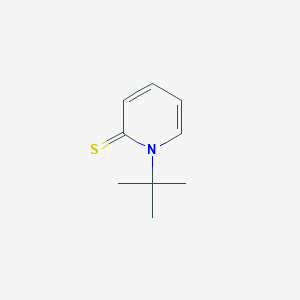
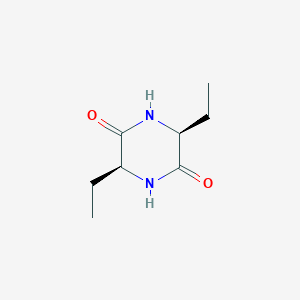

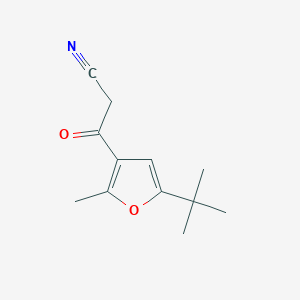

![2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one](/img/structure/B67030.png)
